molecular formula C19H13F2N5O3 B10797399 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797399
M. Wt: 397.3 g/mol
InChI Key: ANXKNNLWLQBISN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-553 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine scaffold through various organic reactions . The reaction conditions often involve the use of boronic acids and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

While specific industrial production methods for OSM-S-553 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-553 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the aminothienopyrimidine scaffold. These derivatives are often evaluated for their biological activity and potential as antimalarial agents .

Mechanism of Action

The exact mechanism of action of OSM-S-553 is not fully understood. it is believed to target specific enzymes and pathways in the malaria parasite. The compound’s structure allows it to interact with key proteins, potentially inhibiting their function and disrupting the parasite’s life cycle . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-553 stands out due to its specific structural features and the modifications made to the aminothienopyrimidine scaffold. These modifications have been shown to enhance its biological activity and potential as an antimalarial agent . The compound’s unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H13F2N5O3

Molecular Weight

397.3 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H13F2N5O3/c20-15-6-1-12(9-16(15)21)7-8-29-18-11-22-10-17-23-24-19(25(17)18)13-2-4-14(5-3-13)26(27)28/h1-6,9-11H,7-8H2

InChI Key

ANXKNNLWLQBISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)[N+](=O)[O-]

Origin of Product

United States

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